N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group and the trifluoromethyl-substituted benzamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and benzamide analogs. Examples include:
- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-methylbenzamide
- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-chlorobenzamide
Uniqueness
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-6-15(7-9-16)19(28)24-12-13-26-18(27)11-10-17(25-26)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUSYRJEYRZFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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